![molecular formula C13H14FNO2 B2427422 1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196444-55-8](/img/structure/B2427422.png)
1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one” is an organic compound . It belongs to the class of organic compounds known as cinnamic acids and derivatives, which are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .
Molecular Structure Analysis
The molecular structure of “1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one” is complex, and its analysis often involves the use of various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one” and similar compounds have been studied using molecular dimension simulations . Several properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio. The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .properties
IUPAC Name |
1-[3-(3-fluorophenyl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-13(16)15-6-7-17-9-12(15)10-4-3-5-11(14)8-10/h2-5,8,12H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNBWQHTIQCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one |
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